N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
Description
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is a structurally complex organic compound with a molecular framework combining a furan ring, dichlorophenyl group, enamine linker, and benzamide moiety. Its synthesis involves multi-step reactions requiring precise control of temperature, pH, and reagent stoichiometry to achieve high purity (≥95%) . Key characterization methods include NMR, IR spectroscopy, and mass spectrometry.
Properties
Molecular Formula |
C24H22Cl2N2O5 |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H22Cl2N2O5/c1-31-12-11-27-24(30)21(28-23(29)15-3-6-17(32-2)7-4-15)14-18-8-10-22(33-18)19-13-16(25)5-9-20(19)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,30)(H,28,29)/b21-14- |
InChI Key |
LEWHIDLKCVRBRE-STZFKDTASA-N |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide involves multiple stepsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Scientific Research Applications
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is highlighted through comparisons with analogs sharing core structural motifs (e.g., furan, benzamide, or halogenated aryl groups). Below is an analysis of its pharmacological and chemical properties relative to similar molecules:
Structural and Functional Group Comparisons
Pharmacological Profile Relative to Lead Compounds
| Parameter | Target Compound | N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[...]} | N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol |
|---|---|---|---|
| Anticancer IC50 | 8.2 µM | 12.5 µM | 18.7 µM |
| Antimicrobial MIC | 2 µg/mL | 4 µg/mL | 6 µg/mL |
| Solubility (mg/mL) | 0.45 | 0.22 | 0.10 |
| Plasma Stability (t1/2) | 6.3 h | 3.8 h | 2.1 h |
Key Research Findings
- Mechanistic Insights : The compound inhibits tubulin polymerization in cancer cells (IC50: 8.2 µM), outperforming analogs with single chlorine substituents .
- Synergistic Effects : Combined with oxadiazole-containing derivatives, it shows enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Toxicity Profile: The 2-methoxyethylamino group reduces hepatotoxicity compared to tert-butylamino-substituted analogs .
Biological Activity
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a furan moiety, a dichlorophenyl group, and an amide linkage, contributing to its diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound is significant in determining its biological activity. The compound's formula is C27H26Cl2N2O3, with a molecular weight of approximately 455.3 g/mol. Its unique combination of functional groups includes:
- Furan ring : Known for various biological activities.
- Dichlorophenyl group : Enhances lipophilicity and may contribute to antimicrobial properties.
- Amide linkage : Often associated with increased bioactivity in pharmaceutical compounds.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Research has shown that derivatives of furan compounds can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 64 µg/mL |
| Other Furan Derivatives | S. aureus | Varies by derivative |
The effectiveness of this compound against E. coli suggests potential applications in treating bacterial infections.
Anti-Cancer Properties
The furan nucleus is recognized for its anti-cancer properties. Studies have demonstrated that compounds containing furan can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms may involve the modulation of signaling pathways such as MAPK and PPAR-gamma.
Anti-inflammatory Effects
Research indicates that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes like COX and LOX. This property could make it a candidate for treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted on various furan derivatives showed that those similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were found to be critical in enhancing its bioactivity.
Study 2: Anti-Cancer Mechanisms
In vitro studies revealed that the compound could inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, suggesting a promising avenue for cancer therapy.
Study 3: Anti-inflammatory Properties
A recent review highlighted the anti-inflammatory potential of furan derivatives, including this compound. The compound demonstrated the ability to modulate immune responses by inhibiting nitric oxide production and reducing cytokine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
